Enzyme inhibition: Some derivatives have been explored for their ability to inhibit enzymes involved in disease pathways, such as kinases involved in cancer cell proliferation [] or histone deacetylases involved in epigenetic regulation [].
Receptor antagonism: Derivatives of 2-phenyl-N-piperidin-4-ylacetamide have shown promising activity as antagonists for G protein-coupled receptors (GPCRs) like histamine H3 receptors [], serotonin receptors [], and cannabinoid receptors [, ]. By blocking the activity of these receptors, these compounds can modulate downstream signaling pathways and exert therapeutic effects.
Ion channel modulation: Certain derivatives have been investigated for their ability to modulate ion channel activity, such as T-type calcium channels involved in regulating neuronal excitability and blood pressure [].
Development of antipsychotics: Research has focused on the development of selective serotonin 2A receptor inverse agonists, which demonstrate potential for treating psychosis with potentially fewer side effects compared to existing antipsychotics [].
Treatment of sleep disorders: The discovery of potent and selective histamine H3 receptor inverse agonists with wake-promoting activity suggests potential therapeutic utility in treating human sleep disorders, such as narcolepsy and excessive daytime sleepiness [].
Pain management: Derivatives targeting the transient receptor potential vanilloid type 1 (TRPV1) have shown antihyperalgesic effects in animal models of pain, indicating potential for developing novel pain therapeutics [].
Anticancer agents: Research has explored the use of this scaffold for developing inhibitors of anaplastic lymphoma kinase (ALK) [] and other kinases [] involved in cancer cell growth and proliferation, suggesting potential for targeted cancer therapies.
Antifungal agents: Several studies have investigated the antifungal activity of derivatives against phytopathogenic fungi, such as Phytophthora capsici [, ], highlighting potential applications in agriculture for protecting crops from fungal diseases.
Treatment of obesity and metabolic disorders: Research has focused on developing peripherally restricted cannabinoid-1 receptor (CB1R) antagonists, which have demonstrated significant weight-loss efficacy in animal models of obesity without the adverse psychiatric effects associated with centrally acting CB1R antagonists [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: